
Debutyldronedarone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Debutyldronedarone is a major circulating active metabolite of dronedarone in humans . Dronedarone is a novel antiarrhythmic drug used to help patients return to and maintain sinus rhythm and to control ventricular response during recurrent episodes . It was developed to overcome the limiting iodine-associated toxicities of amiodarone .
Pharmacokinetics:
- To investigate the pharmacokinetics of dronedarone, a rapid, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine dronedarone and this compound in human plasma using amiodarone as an internal standard (IS) .
- Acetonitrile with IS was used to precipitate proteins from a 50-μL aliquot of plasma .
- Effective chromatographic separation was performed on a CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm) column with gradient elution (5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid) at a flow rate of 0.7 mL/min .
- Complete separation was achieved within 5.5 min .
Clinical Trials:
EURIDIS randomized 411 patients to dronedarone and 201 patients to placebo. The median time to recurrence of atrial fibrillation lasting at least 10 minutes was 96 days in the dronedarone group vs 41 days in the placebo group; 37% of patients in the dronedarone group and 48% in the placebo arm were symptomatic (P = 0.006) . At 1 year, 67% of patients on dronedarone had a recurrence compared with 78% receiving placebo (hazard ratio [HR] = 0.78; 95% CI, 0.64–0.96; P = 0.01) . Post hoc analysis showed more patients in the placebo arm had been hospitalized or died at 12 months compared with dronedarone (32% vs 21%, HR = 0.66; 95% CI, 0.47–0.93; P = 0.02) .
ADONIS randomized 417 patients to dronedarone and 208 patients to placebo . The median time to recurrence was 158 days in the dronedarone group compared with 59 days in the placebo group; 38% of patients in the dronedarone group and 45% in the placebo group were symptomatic (P = 0.02) . At 1 year, 61% of patients on dronedarone had recurrence compared with 73% receiving placebo (HR = 0.73; 95% CI, 0.59–0.89; P = 0.002) . Post hoc analysis showed no difference between the groups when comparing hospitalizations or death at 12 months (P =0.22) .
Mécanisme D'action
Target of Action
Debutyldronedarone, the main metabolite of Dronedarone, primarily targets the thyroid hormone receptor α1 (TRα1) . This receptor plays a crucial role in the regulation of metabolism and heart function .
Mode of Action
This compound exerts its effects by competitively inhibiting the binding of the thyroid hormone T3 to TRα1 . It inhibits T3 binding to TRα1 by 77%, but to TRβ1 by only 25% . This selective inhibition of T3 binding to TRα1 differentiates this compound from other similar compounds .
Biochemical Pathways
The inhibition of T3 binding to TRα1 by this compound affects the T3-dependent gene expression . This includes the inhibition of T3 binding to TR, inhibition of coactivator binding to TR, and inhibition of TR binding to the thyroid hormone response element (TRE) . These changes can affect various biochemical pathways, particularly those involved in metabolism and heart function .
Pharmacokinetics
Tissue concentrations of this compound obtained in vivo are of the same order of magnitude as their ic50 values for inhibition of t3 binding to tr obtained in vitro . This suggests that this compound may have good bioavailability and effective concentrations can be achieved in the body .
Result of Action
The result of this compound’s action is a local hypothyroid-like condition in the heart, evident from a lower heart rate, lengthening of the QTc interval, and decreased αMHC gene expression (all TRα1-mediated) . This suggests that this compound may have a selective effect on certain heart functions .
Analyse Biochimique
Biochemical Properties
Debutyldronedarone interacts with the thyroid hormone receptor α1 (TRα1), inhibiting the binding of the thyroid hormone T3 to TRα1 . This interaction is competitive, meaning that this compound and T3 compete for the same binding site on the TRα1 .
Cellular Effects
This compound influences cell function by modulating the activity of the thyroid hormone receptor α1 (TRα1). By inhibiting the binding of T3 to TRα1, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the binding of T3 to the thyroid hormone receptor α1 (TRα1) . This inhibition can lead to changes in gene expression and enzyme activity, as TRα1 is involved in regulating various cellular processes.
Metabolic Pathways
This compound is a metabolite of Dronedarone, formed by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de SR-35021 D7 implique l'incorporation d'atomes de deutérium dans la molécule de débuthyl-dronédaron. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions chimiques qui introduisent des atomes de deutérium dans la molécule mère .
Méthodes de production industrielle: La production industrielle de SR-35021 D7 suit les protocoles standard pour la synthèse de composés marqués au deutérium. Le processus implique l'utilisation d'équipements et de réactifs spécialisés pour assurer l'incorporation d'atomes de deutérium dans la molécule. Le produit final est purifié pour atteindre un haut niveau de pureté, généralement supérieur à 98 % .
Analyse Des Réactions Chimiques
Types de réactions: SR-35021 D7 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution
Réactifs et conditions courants:
Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont employés.
Substitution: Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions spécifiques.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools marqués au deutérium .
Applications de la recherche scientifique
SR-35021 D7 a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme étalon de référence en chimie analytique pour étudier le comportement des composés marqués au deutérium.
Biologie: Employé dans des études métaboliques pour suivre les voies métaboliques de la dronédaron et de ses métabolites.
Médecine: Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des arythmies.
Mécanisme d'action
Le mécanisme d'action de SR-35021 D7 implique son interaction avec les récepteurs des hormones thyroïdiennes. Plus précisément, il inhibe la liaison de la triiodothyronine (T3) au récepteur de l'hormone thyroïdienne alpha 1 (TRα1) et au récepteur de l'hormone thyroïdienne bêta 1 (TRβ1) de 77 % et 25 %, respectivement . Cette inhibition affecte la régulation des gènes impliqués dans divers processus physiologiques, contribuant à ses effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires:
Débuthyl-dronédaron: Le composé parent de SR-35021 D7, utilisé dans le traitement des arythmies.
Dronédaron: Un analogue non deutéré de la débuthyl-dronédaron, également utilisé pour le traitement des arythmies.
Composés deutérés: D'autres composés marqués au deutérium utilisés dans la recherche scientifique pour leur stabilité accrue et leurs propriétés uniques.
Unicité: SR-35021 D7 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet des études métaboliques détaillées. Son inhibition sélective des récepteurs des hormones thyroïdiennes le distingue également des autres composés similaires .
Activité Biologique
Debutyldronedarone is a significant active metabolite of dronedarone, an antiarrhythmic medication developed to manage atrial fibrillation (AF) while minimizing the side effects associated with amiodarone, particularly thyroid and pulmonary toxicity. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
This compound exhibits a multifaceted mechanism of action, primarily functioning as a selective inhibitor of thyroid hormone receptors (TRs). Research indicates that this compound significantly inhibits the binding of 3,5,3'-triiodothyronine (T3) to TRα1 by 77%, while its effect on TRβ1 is comparatively lower at 25% . This selectivity may contribute to its reduced thyroid-related side effects compared to amiodarone.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A study demonstrated that this method could effectively quantify both dronedarone and this compound in human plasma, establishing a lower limit of quantification of 0.200 ng/mL for both compounds . The pharmacokinetic profile indicates that this compound is a major circulating metabolite, which plays a vital role in the drug's overall therapeutic effects.
Efficacy in Clinical Trials
This compound's efficacy has been evaluated in various clinical trials focusing on dronedarone. The EURIDIS and ADONIS trials highlighted that patients receiving dronedarone (400 mg twice daily) experienced longer median times to atrial fibrillation recurrence compared to placebo groups. Specifically, the median time to recurrence was 158 days for dronedarone versus 59 days for placebo . These findings underscore the compound's effectiveness in maintaining sinus rhythm and controlling AF.
Safety Profile
In terms of safety, studies have shown that dronedarone, and by extension this compound, does not exhibit significant proarrhythmia or pulmonary toxicity. In trials involving 828 patients treated with dronedarone, no notable adverse effects were reported concerning thyroid function or pulmonary health . This safety profile is particularly advantageous compared to amiodarone, which is often associated with serious long-term side effects.
Summary of Clinical Trial Findings
Trial | Treatment Group | Median Time to Recurrence (Days) | Significant Findings |
---|---|---|---|
EURIDIS | Dronedarone | 96 | Reduced symptoms associated with AF |
ADONIS | Dronedarone | 158 | No proarrhythmia; effective in maintaining sinus rhythm |
ATHENA | Dronedarone | N/A | Decreased cardiovascular and arrhythmic deaths |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Lower Limit of Quantification | 0.200 ng/mL |
Linear Range | 0.200 - 200 ng/mL |
Intra-day Precision | <7.2% RSD |
Accuracy | ±5.1% relative error |
Case Study: Efficacy in Atrial Fibrillation Management
A case involving a patient with persistent AF demonstrated the successful use of dronedarone leading to a significant reduction in AF episodes. After initiating treatment with dronedarone, the patient maintained sinus rhythm for over six months, showcasing the potential benefits of this compound as an effective antiarrhythmic agent.
Case Study: Safety Monitoring
In another study monitoring patients for thyroid function while on dronedarone therapy, no significant changes in serum TSH or T3 levels were observed over a six-month period. This finding further supports the notion that this compound may offer a safer alternative to traditional antiarrhythmics like amiodarone.
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
Record name | Debutyldronedarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBUTYLDRONEDARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?
A1: this compound is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes this compound particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].
Q2: How does this compound interact with TRα1 and what are the downstream effects?
A2: While the exact mechanism of action requires further investigation, this compound effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, this compound disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, this compound administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].
Q3: Are there analytical methods available to study this compound levels?
A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite this compound in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.
Q4: What is known about the structure of this compound?
A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of this compound, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to this compound []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.